

# An In-depth Technical Guide to 4-(hydroxymethyl)oxane-4-carbonitrile

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)oxane-4-carbonitrile

Cat. No.: B1292780

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## Introduction

**4-(hydroxymethyl)oxane-4-carbonitrile**, also known as tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and a nitrile group on a tetrahydropyran ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, available experimental data, and predicted characteristics to support its use in research and development.

## Chemical Properties

A summary of the known and predicted chemical properties of **4-(hydroxymethyl)oxane-4-carbonitrile** is presented below.

Property	Value	Source
IUPAC Name	4-(hydroxymethyl)oxane-4-carbonitrile	N/A
Synonyms	Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile	[1][2][3][4]
CAS Number	1010836-56-2	[1][2][3][4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2][3][5]
Molecular Weight	141.17 g/mol	[2][5]
Appearance	Colorless to light yellow oil or solid	[5]
Purity	95% - 99.91% (by GC)	[1][5]
Predicted Boiling Point	289.8±25.0 °C (at 760 mmHg)	N/A
Predicted Density	1.18±0.1 g/cm <sup>3</sup>	N/A
Predicted Flash Point	129.1±23.2 °C	N/A
Predicted pKa	14.16±0.10	N/A

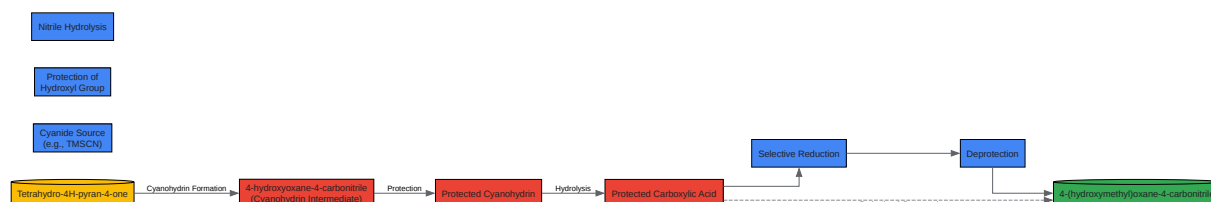
## Experimental Data

Detailed experimental data for **4-(hydroxymethyl)oxane-4-carbonitrile** is not extensively available in public literature. The following sections summarize the available information and provide general experimental protocols.

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(hydroxymethyl)oxane-4-carbonitrile** is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on the chemistry of related compounds. A potential pathway could involve the reaction of tetrahydro-4H-pyran-4-one with a cyanide source, such as trimethylsilyl cyanide, to form the corresponding cyanohydrin, followed by a selective reduction of a protected carboxylic acid or ester at the 4-position.

A general workflow for a potential synthesis is outlined below:



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Caption: A potential synthetic pathway for **4-(hydroxymethyl)oxane-4-carbonitrile**.

## Solubility

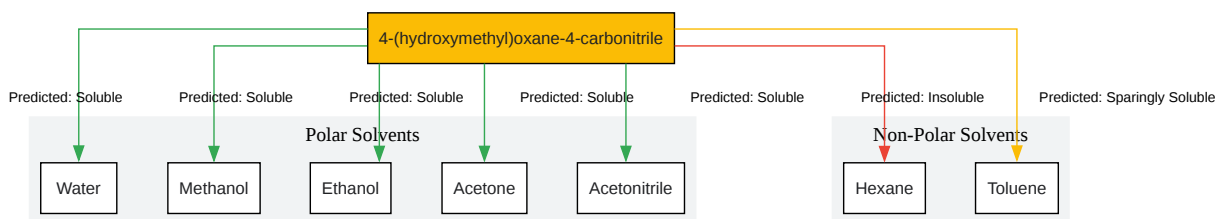
Experimentally determined solubility data for **4-(hydroxymethyl)oxane-4-carbonitrile** in various solvents is not available. However, a general qualitative solubility testing protocol can be followed to determine its solubility profile.

### Experimental Protocol: Qualitative Solubility Test

- Preparation: Add approximately 10-20 mg of **4-(hydroxymethyl)oxane-4-carbonitrile** to a small test tube.
- Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) to the test tube.
- Observation: Vigorously shake the test tube for 10-20 seconds.

- Assessment: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent. If it does not dissolve, it is considered insoluble. For partial solubility, further quantitative analysis would be required.

Based on its structure, which contains a polar hydroxyl group and a moderately polar nitrile group, as well as a non-polar tetrahydropyran ring, it is predicted to be soluble in polar protic and aprotic solvents and have limited solubility in non-polar solvents.



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Caption: Predicted solubility of **4-(hydroxymethyl)oxane-4-carbonitrile**.

## Spectroscopic Data

Detailed, experimentally verified spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, MS) for **4-(hydroxymethyl)oxane-4-carbonitrile** are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

- $-\text{CH}_2-\text{O}-$  (ring): Multiplets in the range of 3.5-4.0 ppm.
- $-\text{CH}_2-\text{C}-$  (ring): Multiplets in the range of 1.5-2.0 ppm.
- $-\text{CH}_2-\text{OH}$ : A singlet or a multiplet (depending on solvent and concentration) around 3.5-4.5 ppm.

- -OH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

#### $^{13}\text{C}$ NMR Spectroscopy (Predicted)

- $\text{-C}\equiv\text{N}$ : A quaternary carbon signal in the range of 115-125 ppm.
- $\text{-C-CN}$  (quaternary): A signal around 40-50 ppm.
- $\text{-CH}_2\text{-O-}$  (ring): Signals in the range of 60-70 ppm.
- $\text{-CH}_2\text{-C-}$  (ring): Signals in the range of 30-40 ppm.
- $\text{-CH}_2\text{-OH}$ : A signal around 60-70 ppm.

#### Infrared (IR) Spectroscopy (Predicted)

- O-H stretch: A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ .
- C-H stretch ( $\text{sp}^3$ ): Sharp peaks in the region of  $2850\text{-}3000\text{ cm}^{-1}$ .
- $\text{C}\equiv\text{N}$  stretch: A weak to medium intensity sharp peak around  $2240\text{-}2260\text{ cm}^{-1}$ .
- C-O stretch: A strong band in the region of  $1000\text{-}1200\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS) (Predicted)

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 141$ .
- Major Fragmentation Pathways:
  - Loss of  $\text{H}_2\text{O}$  ( $m/z = 123$ )
  - Loss of  $\text{CH}_2\text{OH}$  ( $m/z = 110$ )
  - Loss of  $\text{CN}$  ( $m/z = 115$ )
  - Cleavage of the tetrahydropyran ring.

## Safety and Handling

**4-(hydroxymethyl)oxane-4-carbonitrile** is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-(hydroxymethyl)oxane-4-carbonitrile** is a promising building block for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known properties and predicted characteristics to aid researchers in its application. Further experimental investigation is warranted to fully elucidate its chemical and physical properties.

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